(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid
Overview
Description
®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The fluorination of the propanoic acid derivative can be achieved using various fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amino acid.
Common Reagents and Conditions
Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid is used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis .
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function .
Medicine
In medicinal chemistry, fluorinated amino acids like ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid are explored for their potential to enhance the pharmacokinetic properties of peptide-based drugs .
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals, leveraging its unique reactivity and structural properties .
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid involves the reactivity of the Boc-protected amino group and the fluorinated carbon center. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-fluoropropanoic acid: Lacks the Boc protecting group, making it more reactive.
®-3-((tert-butoxycarbonyl)amino)-2-chloropropanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer distinct reactivity and stability properties. This combination makes it particularly valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2R)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCZGVVXISNFC-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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